2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
Description
The compound 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one features a pyrimidine core substituted at position 6 with a morpholine group and at position 4 with a sulfanyl linker attached to a thiophen-2-yl ethanone moiety. This structure combines heterocyclic elements (pyrimidine, morpholine, thiophene) known for their roles in medicinal chemistry, particularly in modulating solubility, bioavailability, and target binding .
Properties
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-11(12-2-1-7-20-12)9-21-14-8-13(15-10-16-14)17-3-5-19-6-4-17/h1-2,7-8,10H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYGOIZUFTFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group. The thiophene ring is then attached through a sulfanyl linkage. The final step involves the formation of the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Pyrimidine Substituent Variations
The pyrimidine ring in the target compound is substituted with a morpholine group at position 4. In contrast, 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone () features methyl and trifluoromethyl groups at positions 4 and 6, respectively. Such substitutions are critical for tuning electronic properties and interactions with biological targets .
Linking Group Modifications
The sulfanyl (-S-) linker in the target compound contrasts with sulfonyl (-SO₂-) groups observed in derivatives from EP patents (). Sulfonyl groups are less nucleophilic and may reduce susceptibility to oxidative metabolism, whereas sulfanyl groups can act as leaving groups or participate in disulfide bond formation, impacting reactivity and pharmacokinetics .
Aryl Group Comparisons
The thiophen-2-yl ethanone moiety distinguishes the target compound from analogs with alternative aryl groups. For example:
- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () replaces the morpholine-pyrimidine system with a bromophenyl group, likely altering lipophilicity and steric bulk.
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () incorporates a piperazine ring instead of morpholine, which could enhance hydrogen-bonding capacity due to the secondary amine .
Morpholine-Containing Derivatives
Morpholine is a common substituent in drug design for improving solubility. 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine () replaces the ethanone-thiophene moiety with a piperidine-amine group, suggesting divergent pharmacological targets (e.g., kinase inhibition vs. receptor modulation) .
Data Table: Key Structural Features of Comparable Compounds
Research Implications
- Morpholine’s Role : The morpholine group in the target compound likely improves water solubility, a trend observed in analogs like 8-[[2,3-difluoro-4-[2-(2-oxomorpholin-4-yl)ethoxy]phenyl]methyl]-... (), where morpholine derivatives enhance pharmacokinetics .
- Thiophene vs. Other Aromatics : Thiophene’s aromaticity and sulfur atom may confer unique electronic interactions compared to phenyl or pyridyl groups, influencing binding to targets like kinases or GPCRs .
- Synthetic Flexibility : The target compound’s synthesis (e.g., via Procedure C in ) aligns with methods for related pyrimidine derivatives, enabling modular structural diversification .
Biological Activity
The compound 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, a pyrimidine moiety, and a thiophene ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the morpholine and pyrimidine rings is known to enhance antimicrobial properties. Research indicates that similar compounds have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in related structures .
- Anticancer Potential : Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development in cancer therapeutics.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | IC50 against M. tuberculosis: 1.35 - 2.18 μM | |
| Cytotoxicity | Non-toxic to HEK-293 cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Anti-Tubercular Activity
In a study investigating new anti-tubercular agents, derivatives similar to the compound exhibited significant activity against M. tuberculosis. The most active compounds were found to have IC90 values ranging from 3.73 to 4.00 μM, showcasing their potential as effective treatments for tuberculosis .
Case Study 2: Cytotoxicity Assessment
A separate evaluation focused on the cytotoxic effects of structurally related compounds on human embryonic kidney (HEK-293) cells. The results indicated that these compounds were non-toxic at concentrations up to 50 μM, suggesting a favorable safety profile for further development .
Research Findings
Recent research highlights the importance of the structural components of this compound in determining its biological activity:
- Morpholine Ring : Known for enhancing solubility and bioavailability.
- Pyrimidine Moiety : Contributes to interactions with biological targets, enhancing efficacy against pathogens.
- Thiophene Ring : May play a role in modulating pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
